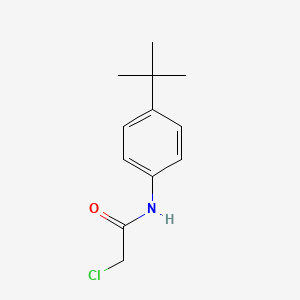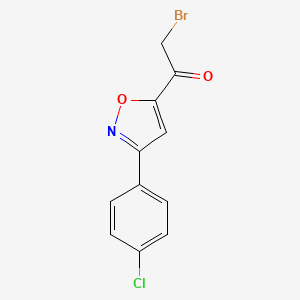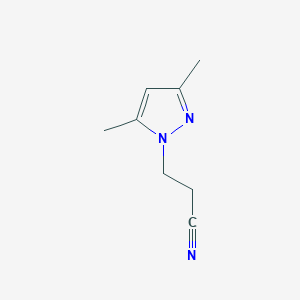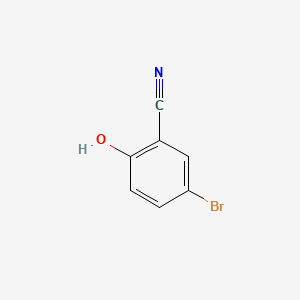![molecular formula C7H5N5O2S2 B1273682 5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine CAS No. 499771-19-6](/img/structure/B1273682.png)
5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine is a derivative of 1,3,4-thiadiazol-2-amine, which is a core structure for various synthesized compounds with potential biological activities. The presence of a nitropyridinyl group and a thiadiazole ring suggests that this compound could exhibit interesting chemical and biological properties.
Synthesis Analysis
The synthesis of related 1,3,4-thiadiazol-2-amine derivatives typically involves the cyclocondensation of thiadiazol amines with halobenzoyl chlorides or similar electrophilic compounds. For instance, the synthesis of [1,3,4]thiadiazolo[3,2-a]quinazolin-5-one derivatives has been achieved by reacting 1,3,4-thiadiazol-2-amines with 2-halobenzoyl chlorides, which contain electron-withdrawing substituents . This suggests that the synthesis of 5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine could similarly involve a nucleophilic substitution reaction where the nitropyridinyl group is introduced to the thiadiazole core.
Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazol-2-amine derivatives is characterized by a thiadiazole ring, which is a five-membered heterocycle containing both sulfur and nitrogen atoms. This ring system is known to confer rigidity to the molecule and can participate in hydrogen bonding, which may affect the compound's biological activity. The nitropyridinyl group attached to the thiadiazole ring is likely to influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with biological targets .
Chemical Reactions Analysis
Compounds containing the 1,3,4-thiadiazol-2-amine moiety can undergo various chemical reactions, including nucleophilic substitution, which is a key step in their synthesis. The presence of electron-withdrawing groups, such as the nitro group in the nitropyridinyl substituent, can activate the thiadiazole ring towards nucleophilic attack. This reactivity can be exploited to introduce additional functional groups or to form more complex heterocyclic systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine would be influenced by the presence of both the nitropyridinyl and thiadiazole groups. These structural features can impact the compound's solubility, melting point, and stability. The nitro group is known to be a strong electron-withdrawing group, which could affect the acidity of the molecule and its solubility in polar solvents. The thiadiazole ring could contribute to the compound's stability and its potential to form crystals, which is important for the characterization and formulation of the compound .
Applications De Recherche Scientifique
Ligand Applications in Crystal Engineering
5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine and related compounds have been found to play a crucial role in the crystal engineering of organometallic materials. Specifically, their coordination behavior with transition metal ions has been a subject of interest. For instance, allyl derivatives of 1,3,4-thiadiazoles have been studied for their potential to form crystalline copper(I) π-complexes. These complexes exhibit diverse structural forms and have been characterized using techniques like single-crystal X-ray diffraction and IR spectroscopy. The flexibility of these complexes allows for variations in metal-coordination environments, contributing to their suitability for crystal engineering applications (Ardan et al., 2017).
Synthesis of Heterocyclic Compounds
The 1,3,4-thiadiazol-2-amine scaffold, which shares structural similarities with 5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine, has been utilized in the synthesis of various heterocyclic compounds. These synthesized compounds have shown potential for applications in different scientific domains, such as medicinal chemistry and materials science. For instance, new nitro and sulfonamide derivatives of thiadiazoloquinazolinones have been synthesized, showcasing the versatility of the thiadiazole scaffold in creating a wide range of chemical entities (Shlenev et al., 2017).
Potential Antileishmanial Activity
Compounds structurally related to 5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine have been investigated for their antileishmanial activity. A series of 5-nitroheteroaryl thiadiazoles with acyclic amines attached to the thiadiazole ring were evaluated against Leishmania major. Some derivatives, particularly those with hydroxypropylamino and methoxypropylamino substituents, exhibited significant selectivity and activity, indicating the potential of the thiadiazole scaffold in developing antileishmanial agents (Tahghighi et al., 2013).
Propriétés
IUPAC Name |
5-(3-nitropyridin-2-yl)sulfanyl-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5O2S2/c8-6-10-11-7(16-6)15-5-4(12(13)14)2-1-3-9-5/h1-3H,(H2,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXLANAMYDYSCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=NN=C(S2)N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384443 |
Source


|
| Record name | 5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine | |
CAS RN |
499771-19-6 |
Source


|
| Record name | 5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1273606.png)








